molecular formula C16H21NO2 B268482 N-[3-(allyloxy)phenyl]cyclohexanecarboxamide

N-[3-(allyloxy)phenyl]cyclohexanecarboxamide

Cat. No. B268482
M. Wt: 259.34 g/mol
InChI Key: QCNVLDNEMKEPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(allyloxy)phenyl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as ACPD and is a potent agonist for metabotropic glutamate receptors. The chemical structure of ACPD consists of a cyclohexanecarboxamide moiety attached to a phenyl ring with an allyloxy group at the para position.

Mechanism of Action

The mechanism of action of ACPD involves the activation of metabotropic glutamate receptors, which are G protein-coupled receptors located in the cell membrane. ACPD binds to the extracellular domain of the receptor, leading to the activation of downstream signaling pathways. The activation of metabotropic glutamate receptors by ACPD can modulate synaptic transmission, neuronal excitability, and plasticity.
Biochemical and physiological effects:
ACPD has been shown to have various biochemical and physiological effects. It can modulate the release of neurotransmitters, such as glutamate, dopamine, and acetylcholine. ACPD can also affect the activity of ion channels, such as calcium channels and potassium channels. In addition, ACPD can induce long-term changes in synaptic plasticity, which can underlie learning and memory processes.

Advantages and Limitations for Lab Experiments

ACPD has several advantages for lab experiments. It is a potent and selective agonist for metabotropic glutamate receptors, which allows for the precise modulation of receptor activity. ACPD is also stable and can be easily synthesized in large quantities. However, ACPD has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on ACPD. One direction is to investigate the potential therapeutic applications of ACPD in neurological and psychiatric disorders. Another direction is to develop novel ACPD analogs with improved pharmacological properties. Furthermore, the use of ACPD in combination with other drugs or therapies could be explored to enhance its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, ACPD is a chemical compound that has significant potential for scientific research. Its unique structure and mechanism of action make it a valuable tool for investigating the function of metabotropic glutamate receptors in the brain. The future research on ACPD could lead to the development of new treatments for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of ACPD involves the reaction between 3-allyloxyaniline and cyclohexanone in the presence of acetic acid and hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The yield of ACPD can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.

Scientific Research Applications

ACPD has been extensively studied for its potential applications in various scientific fields. It has been used as a tool compound to investigate the function of metabotropic glutamate receptors in the central nervous system. ACPD has also been used in studies related to pain, addiction, and neurodegenerative diseases.

properties

Product Name

N-[3-(allyloxy)phenyl]cyclohexanecarboxamide

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

N-(3-prop-2-enoxyphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C16H21NO2/c1-2-11-19-15-10-6-9-14(12-15)17-16(18)13-7-4-3-5-8-13/h2,6,9-10,12-13H,1,3-5,7-8,11H2,(H,17,18)

InChI Key

QCNVLDNEMKEPEK-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2CCCCC2

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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